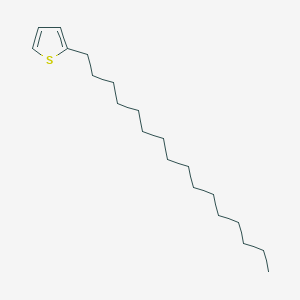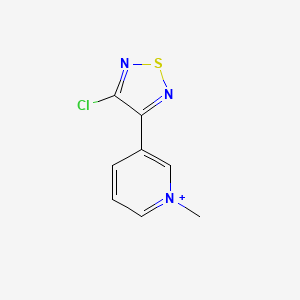
6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine
Vue d'ensemble
Description
6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine is a heterocyclic organic compound with a pyridine ring substituted with an allyl group, a nitro group, and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group at the 3-position. This is followed by the allylation of the amino group at the 2-position using allyl halides under basic conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the allylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines and thiols, and solvents like DMF and tetrahydrofuran (THF) . Reaction conditions typically involve moderate temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and alcohol derivatives, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the allyl group can undergo addition reactions. These interactions can modulate biological pathways and molecular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
N-Allyl-3-nitro-2-pyridinamine: Lacks the chlorine substitution but shares similar reactivity and applications.
3-Nitro-6-chloropyridine-2-amine: Lacks the allyl group but has similar chemical properties.
N-Allyl-2-aminopyridine: Lacks the nitro and chlorine groups but shares the allyl substitution.
Uniqueness
The presence of the nitro, chlorine, and allyl groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry .
Propriétés
Formule moléculaire |
C8H8ClN3O2 |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine |
InChI |
InChI=1S/C8H8ClN3O2/c1-2-5-10-8-6(12(13)14)3-4-7(9)11-8/h2-4H,1,5H2,(H,10,11) |
Clé InChI |
LLHKBNDOUKNECU-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
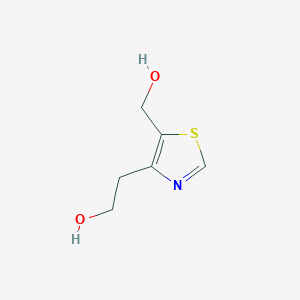

![4-hydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B8717940.png)
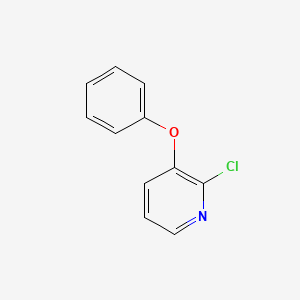

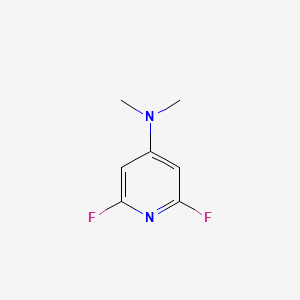
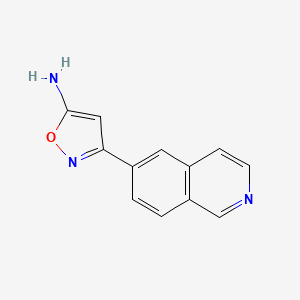
![N-[3-(Dimethylamino)propyl]-2-(2-oxopyrrolidin-1-YL)acetamide](/img/structure/B8717971.png)
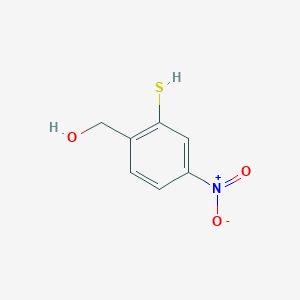
![Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B8717986.png)

